molecular formula C8H4Cl2N2 B1297741 2,8-Dichloro-1,5-naphthyridine CAS No. 28252-76-8

2,8-Dichloro-1,5-naphthyridine

Cat. No. B1297741
CAS RN: 28252-76-8
M. Wt: 199.03 g/mol
InChI Key: PSSPSOSBJIWVGU-UHFFFAOYSA-N
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Description

2,8-Dichloro-1,5-naphthyridine is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds . These compounds are significant in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 2,8-Dichloro-1,5-naphthyridine, has been covered in various studies . The synthesis often involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 2,8-Dichloro-1,5-naphthyridine consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridines, including 2,8-Dichloro-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Safety and Hazards

2,8-Dichloro-1,5-naphthyridine is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

2,8-Dichloro-1,5-naphthyridine has been identified as a potent inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase β (Pf PI4K) . Pf PI4K is a critical enzyme in the life cycle of the malaria parasite, Plasmodium falciparum, and is therefore a primary target for antimalarial drugs .

Mode of Action

The compound interacts with its target, Pf PI4K, inhibiting its activity . Additionally, it has been found to switch its primary mode of action to the host hemoglobin degradation pathway through inhibition of hemozoin formation . Hemozoin formation is a crucial process in the parasite’s survival and propagation, thus its inhibition leads to the death of the parasite .

Biochemical Pathways

By inhibiting Pf PI4K and hemozoin formation, 2,8-Dichloro-1,5-naphthyridine disrupts two critical biochemical pathways in the malaria parasite . The inhibition of Pf PI4K disrupts the parasite’s intracellular signaling and membrane dynamics, while the inhibition of hemozoin formation disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion .

Pharmacokinetics

The compound was found to be efficacious in a mouse malaria infection model at a single oral dose , suggesting good bioavailability

Result of Action

The result of the compound’s action is the effective killing of the malaria parasite, Plasmodium falciparum . By inhibiting Pf PI4K and hemozoin formation, the compound disrupts critical processes in the parasite’s life cycle, leading to its death .

properties

IUPAC Name

2,8-dichloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPSOSBJIWVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345876
Record name 2,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloro-1,5-naphthyridine

CAS RN

28252-76-8
Record name 2,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dichloro-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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